2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate
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Overview
Description
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is a complex organic compound that features both an indole and an oxoethyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indole moiety, a structure found in many biologically active molecules, suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with the oxoethyl group.
Preparation of Indole Derivative: The indole nucleus can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole derivative is then reacted with 2-[(2-methoxyphenyl)amino]-2-oxoethyl chloride in the presence of a base such as triethylamine. This step typically requires an inert atmosphere and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate may be investigated for its potential as a therapeutic agent. The indole moiety is known for its presence in many bioactive compounds, suggesting possible applications in drug discovery, particularly in the development of anti-inflammatory, anticancer, or antimicrobial agents .
Industry
In the industrial sector, this compound could be utilized in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical characteristics of the indole and oxoethyl groups.
Mechanism of Action
The mechanism by which 2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety could facilitate binding to specific proteins, while the oxoethyl group might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole nucleus.
2-oxoethyl indole derivatives: Compounds with similar functional groups but different substituents on the indole ring.
Uniqueness
2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxyphenylamino and oxoethyl groups distinguishes it from simpler indole derivatives, potentially offering a broader range of applications and interactions.
Properties
Molecular Formula |
C20H18N2O6 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(2,3-dioxoindol-1-yl)propanoate |
InChI |
InChI=1S/C20H18N2O6/c1-12(22-15-9-5-3-7-13(15)18(24)19(22)25)20(26)28-11-17(23)21-14-8-4-6-10-16(14)27-2/h3-10,12H,11H2,1-2H3,(H,21,23) |
InChI Key |
HUDUFZJSUCZMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OCC(=O)NC1=CC=CC=C1OC)N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
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